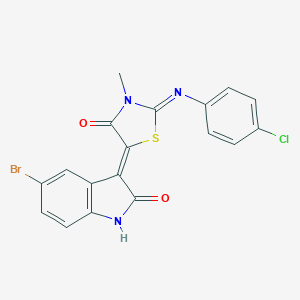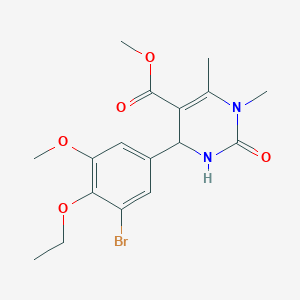![molecular formula C29H27BrN4O3S B308189 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308189.png)
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it is believed that the compound exerts its anticancer and antibacterial effects by inhibiting specific enzymes and pathways involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and replication.
Biochemical and Physiological Effects:
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and it has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has good solubility in various solvents. It has also been shown to have low toxicity and good bioavailability in animal models. However, the compound has some limitations for lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Future Directions
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several potential future directions. The compound can be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. The compound can also be tested for its efficacy in various animal models of cancer and bacterial infections. The compound can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Overall, 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown promising potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
The synthesis of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multi-step process that includes the condensation of various starting materials, such as 2-bromo-5-nitrophenol, benzyl bromide, butyl mercaptan, and 1,2,4-triazine. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown potential applications in various scientific research fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its anticancer, antitumor, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been tested for its antibacterial activity against various bacterial strains, including MRSA.
properties
Product Name |
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone |
|---|---|
Molecular Formula |
C29H27BrN4O3S |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C29H27BrN4O3S/c1-3-4-16-38-29-31-27-26(32-33-29)22-12-8-9-13-24(22)34(19(2)35)28(37-27)23-17-21(30)14-15-25(23)36-18-20-10-6-5-7-11-20/h5-15,17,28H,3-4,16,18H2,1-2H3 |
InChI Key |
FZOWFRRAEDHQSJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)
![2-[4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B308118.png)
![2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)



![7-Acetyl-6-[3-(allyloxy)phenyl]-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308125.png)
![[2-acetyloxy-4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B308127.png)
![1-[3-(butylsulfanyl)-6-(3-ethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308128.png)